molecular formula C13H10ClNO4 B2500156 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid CAS No. 27563-39-9

2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid

Cat. No. B2500156
CAS RN: 27563-39-9
M. Wt: 279.68
InChI Key: MRUSKBUGIISWRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids is described in the first paper, where the authors achieved yields ranging from 48-94% by reducing hydroxyimino precursors with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Although the target compound has a naphthalene group rather than a furan or thiophene, similar reduction techniques may be applicable.

In the second paper, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride is achieved through a coupling reaction followed by reduction and hydrolysis, with a total yield of 64% from the 13C-source . This method could potentially be adapted for the introduction of the naphthalene moiety in the target compound.

Molecular Structure Analysis

The molecular structure of the target compound would include a naphthalene ring system with a chloro and dioxo substitution, which is likely to influence its electronic and steric properties. The presence of the amino group on the propanoic acid chain would introduce chirality, making the compound optically active. The papers provided do not directly analyze such a structure, but the methods described could be used to infer potential reactivity and properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the target compound. However, the synthesis of similar compounds suggests that the amino group in the propanoic acid moiety could undergo reactions typical of amines, such as N-formylation . The presence of the chloro group on the naphthalene ring could make it susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Materials Science Application

One study explores the use of phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach aims at providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, potentially paving the way towards a multitude of applications given the large number of –OH bearing compounds in materials science (Acerina Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, several studies have explored the synthesis and application of compounds with structural similarities to 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid:

  • The synthesis and characterization of planar chiral carboxylic acid derivatives containing the (η6-arene)Cr(CO)3 moiety have been reported, aiming at the preparation of organometallic analogues of the antibiotic platensimycin. These compounds, despite their innovative structure, showed no promising antibacterial activity, illustrating the challenges in translating structural novelty into therapeutic efficacy (M. Patra et al., 2012).

  • A study on the carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives via palladium-catalyzed annulation demonstrates the potential of these reactions in generating structurally complex and potentially bioactive compounds (Qingping Tian et al., 2003).

Anticancer and Antimicrobial Applications

The synthesis and anticancer activity of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives show significant in vitro cytotoxic activities against different cancer cell lines, suggesting the utility of structurally similar compounds in anticancer research (H. Saad & A. Moustafa, 2011).

Mechanism of Action

The compound acts as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor . It has been reported to interact with tau K18, an intrinsically disordered protein (IDP) .

Future Directions

The compound has been used in research to investigate the interactions between a model IDP system, tau K18, and nine literature compounds that have been reported as having an effect on tau . This research could lead to the optimization of a range of biophysical methods .

properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-6(13(18)19)15-10-9(14)11(16)7-4-2-3-5-8(7)12(10)17/h2-6,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSKBUGIISWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid

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